molecular formula C9H14N4O2 B13879427 N',N'-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine

N',N'-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine

Cat. No.: B13879427
M. Wt: 210.23 g/mol
InChI Key: FBAUDFIPVKDDDM-UHFFFAOYSA-N
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Description

N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine is a chemical compound with the molecular formula C9H14N4O2 It is characterized by the presence of a nitropyridine ring attached to an ethane-1,2-diamine backbone, with two methyl groups attached to the nitrogen atoms

Preparation Methods

The synthesis of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine typically involves the reaction of 2-chloro-5-nitropyridine with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity .

Chemical Reactions Analysis

N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The chlorine atom in the precursor can be substituted with different nucleophiles to form various derivatives.

    Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases.

Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and nucleophiles such as amines . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The nitro group can undergo reduction to form reactive intermediates that can interact with DNA or proteins, potentially leading to therapeutic effects .

Comparison with Similar Compounds

N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine can be compared with similar compounds such as:

The uniqueness of N’,N’-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine lies in its nitropyridine ring, which imparts distinct chemical reactivity and potential biological activity.

Properties

Molecular Formula

C9H14N4O2

Molecular Weight

210.23 g/mol

IUPAC Name

N',N'-dimethyl-N-(6-nitropyridin-3-yl)ethane-1,2-diamine

InChI

InChI=1S/C9H14N4O2/c1-12(2)6-5-10-8-3-4-9(11-7-8)13(14)15/h3-4,7,10H,5-6H2,1-2H3

InChI Key

FBAUDFIPVKDDDM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CN=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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